1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile
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Overview
Description
1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexane ring, and a nitrile group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Cyclization: The resulting product undergoes cyclization to form the cyclohexane ring.
Nitrile Introduction: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.
Materials Science: This compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in active sites . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-oxocyclohexanecarbonitrile: This compound differs by the position of the oxo group, which can lead to different reactivity and biological activity.
1-(4-Methoxyphenyl)-3-oxocyclopentanecarbonitrile:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-17-13-6-4-11(5-7-13)14(10-15)8-2-3-12(16)9-14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
NJTZBJVHCPYTRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC(=O)C2)C#N |
Origin of Product |
United States |
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